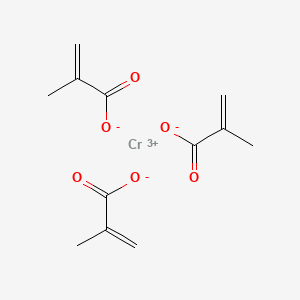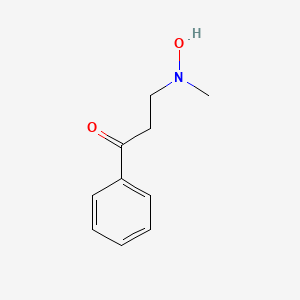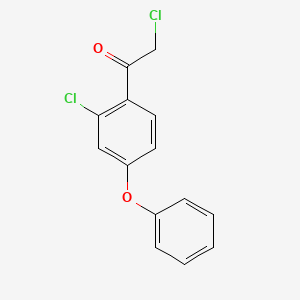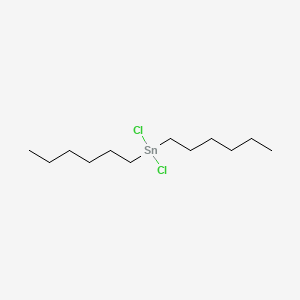
Dihexyltin dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyltin dichloride is an organotin compound with the molecular formula C12H26Cl2Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
Métodos De Preparación
Dihexyltin dichloride can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
SnCl4+2C6H13MgBr→(C6H13)2SnCl2+2MgBrCl
In industrial settings, this compound can be produced through the direct reaction of hexyl chloride with metallic tin in the presence of a catalyst. This method is advantageous due to its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Dihexyltin dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihexyltin oxide. This reaction typically requires an oxidizing agent such as hydrogen peroxide.
Reduction: Reduction of this compound can yield dihexyltin hydride. Common reducing agents include lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles. For example, reacting with sodium methoxide can produce dihexyltin dimethoxide.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation with hydrogen peroxide yields dihexyltin oxide, while reduction with lithium aluminum hydride produces dihexyltin hydride.
Aplicaciones Científicas De Investigación
Dihexyltin dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: this compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential use in anticancer therapies due to its ability to interact with cellular components.
Industry: It is used in the production of tin-based catalysts and stabilizers for plastics.
Mecanismo De Acción
The mechanism of action of dihexyltin dichloride involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s ability to form stable complexes with biomolecules is a key factor in its mechanism of action.
Comparación Con Compuestos Similares
Dihexyltin dichloride can be compared with other organotin compounds such as diphenyltin dichloride and dibutyltin dichloride. While all these compounds share a common tin center, their chemical properties and applications differ due to the nature of the organic groups attached to the tin atom.
Diphenyltin dichloride: This compound has phenyl groups attached to the tin atom, making it more aromatic and less reactive in certain chemical reactions compared to this compound.
Dibutyltin dichloride: With butyl groups attached, this compound is more commonly used as a catalyst in industrial processes.
The uniqueness of this compound lies in its hexyl groups, which provide a balance between reactivity and stability, making it suitable for a variety of applications.
References
Propiedades
Número CAS |
2767-41-1 |
|---|---|
Fórmula molecular |
C12H26Cl2Sn |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
dichloro(dihexyl)stannane |
InChI |
InChI=1S/2C6H13.2ClH.Sn/c2*1-3-5-6-4-2;;;/h2*1,3-6H2,2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
AXQSJCWCXATTNE-UHFFFAOYSA-L |
SMILES canónico |
CCCCCC[Sn](CCCCCC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)


![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

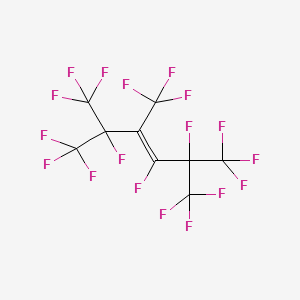
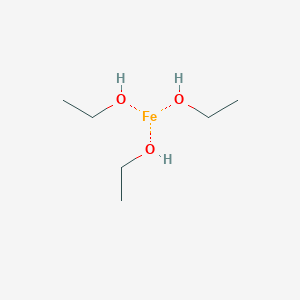
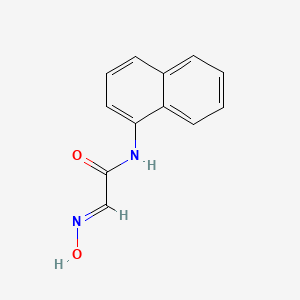
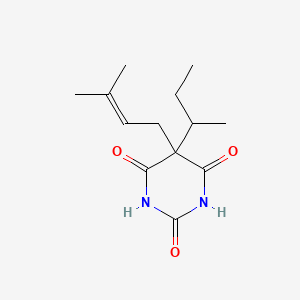
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
